

Independent Verification of Published Erythrinin C Findings: A Comparative Guide

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Compound of Interest

Compound Name: Erythrinin C

Cat. No.: B579880

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of **Erythrinin C** with alternative compounds, supported by available experimental data. It is intended to serve as a resource for researchers interested in the potential therapeutic applications of this natural product.

Anticancer Activity

Erythrinin C, a flavonoid isolated from the root of *Pueraria peduncularis*, has demonstrated potential as an anticancer agent.^[1] An in-silico study has identified **Erythrinin C** as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a therapeutic target in Acute Myeloid Leukemia (AML).^{[1][2]} Inhibition of DHODH has been shown to induce apoptosis in AML cells.^[1]

Comparison of In Vitro Anticancer Efficacy

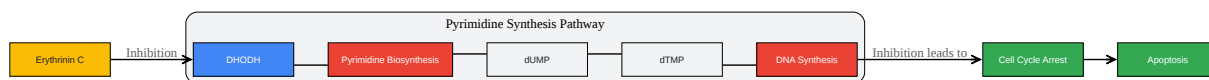
While specific IC₅₀ values for **Erythrinin C** are not readily available in the public domain, a study on compounds from *Pueraria peduncularis* root extract reported its cytotoxic effects. At a concentration of 10 µg/mL, **Erythrinin C** exhibited significant inhibition of lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. For comparison, data for other compounds with reported anticancer activities are presented below.

Compound/Extract	Cancer Cell Line	Efficacy Metric	Reference
Erythrinin C	Lung Adenocarcinoma (A549)	> 40% inhibition at 10 µg/mL	
Breast Cancer (MCF-7)	> 47% inhibition at 10 µg/mL		
Brequinar	Various Human Solid Tumors	Strong anti-tumor potential in vivo	[1]
Erianin	Liver Cancer	Inhibition of proliferation, migration, and invasion	
Dihydroartemisinin	Various Human Cancers	Potent anticancer activities	

Note: The data for **Erythrinin C** is presented as percentage inhibition at a single concentration, which may not be directly comparable to IC50 values. Further studies are required to establish a dose-response relationship and determine the IC50 of **Erythrinin C** for various cancer cell lines.

Apoptosis Induction

The in-silico prediction of **Erythrinin C** as a DHODH inhibitor suggests a potential mechanism for inducing apoptosis in cancer cells.[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition can lead to cell cycle arrest and apoptosis.



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DHODH Inhibition Pathway. This diagram illustrates the proposed mechanism of **Erythrinin C**-induced apoptosis via inhibition of DHODH.

Anti-inflammatory Activity

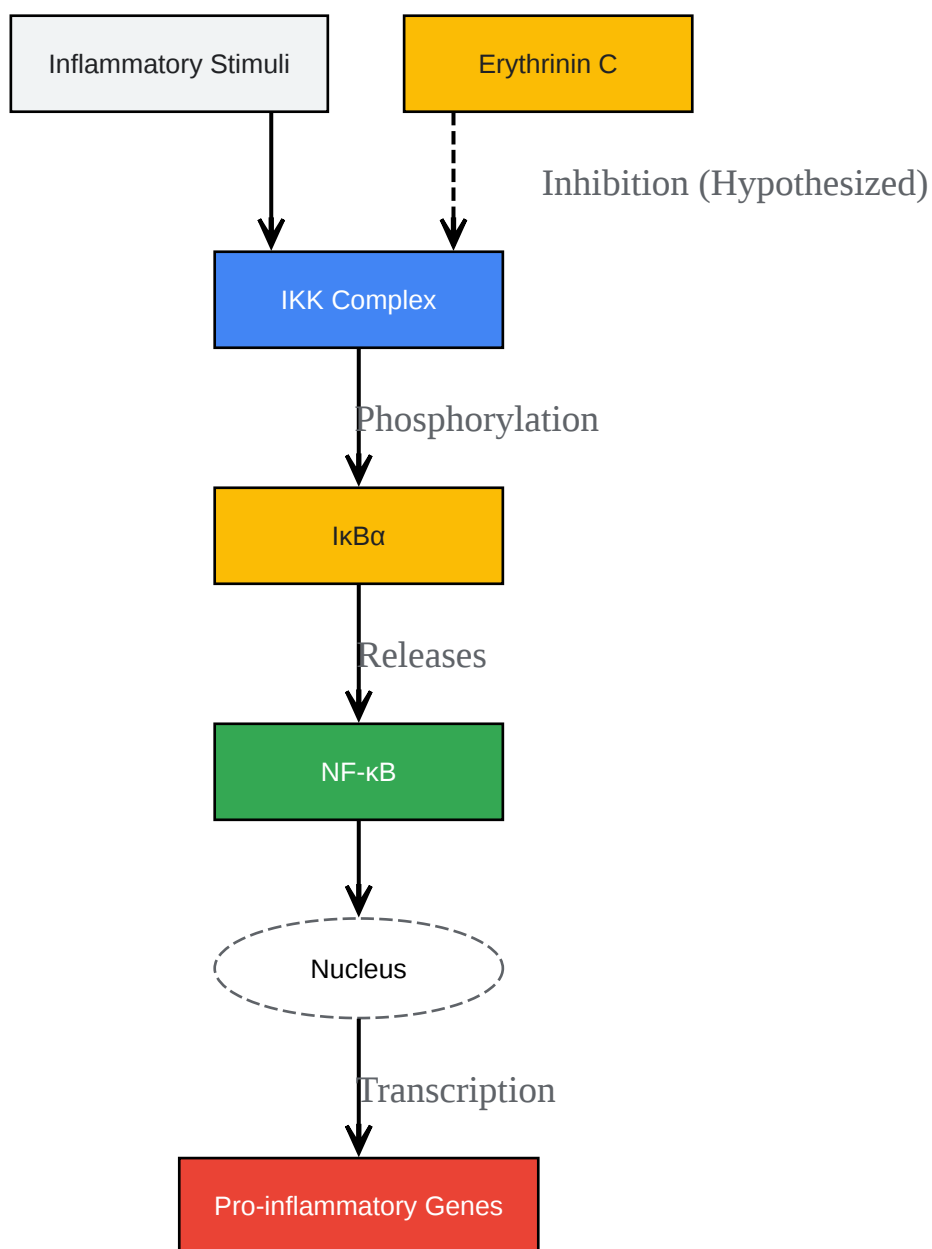
Flavonoids are a well-known class of compounds with anti-inflammatory properties. While specific experimental data on the anti-inflammatory effects of **Erythrinin C** is limited, its chemical structure suggests it may act on common inflammatory pathways.

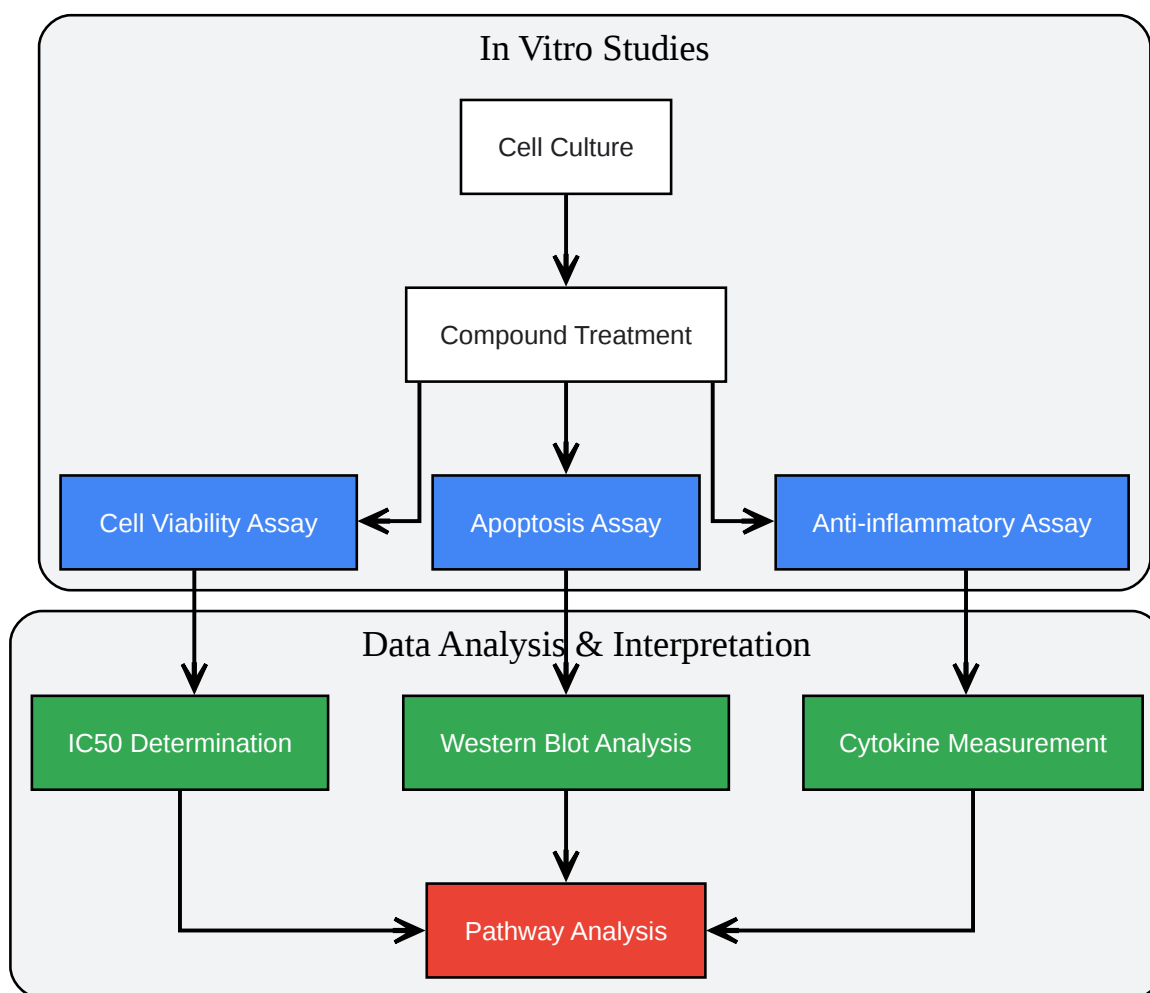
Comparison of Anti-inflammatory Compounds

Compound	Proposed Mechanism of Action	Reference
Erythrinin C (Hypothesized)	Inhibition of NF-κB pathway	
Erythromycin	Inhibition of NF-κB transcriptional activation	
Eriocitrin	Inhibition of NF-κB and MAPK signaling pathways	
Resveratrol	Suppression of pro-inflammatory cytokines, inhibition of NF-κB	

Potential Anti-inflammatory Signaling Pathway

A common mechanism by which flavonoids exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.





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References

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